

Assessing the In Vivo Efficacy of DS-1-38, a Novel Ferroptosis Inducer

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Compound of Interest

Compound Name: DS-1-38

Cat. No.: B15541249

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

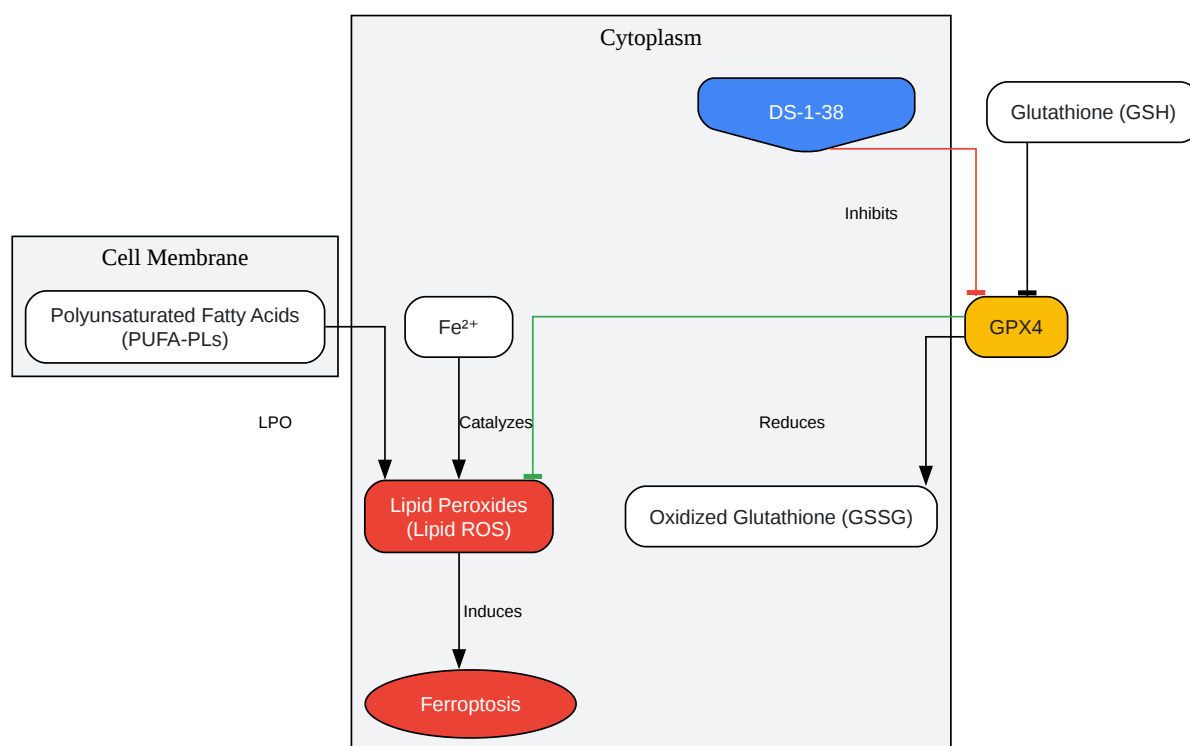
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. Its role in various pathologies, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury, has made it an attractive target for therapeutic intervention.

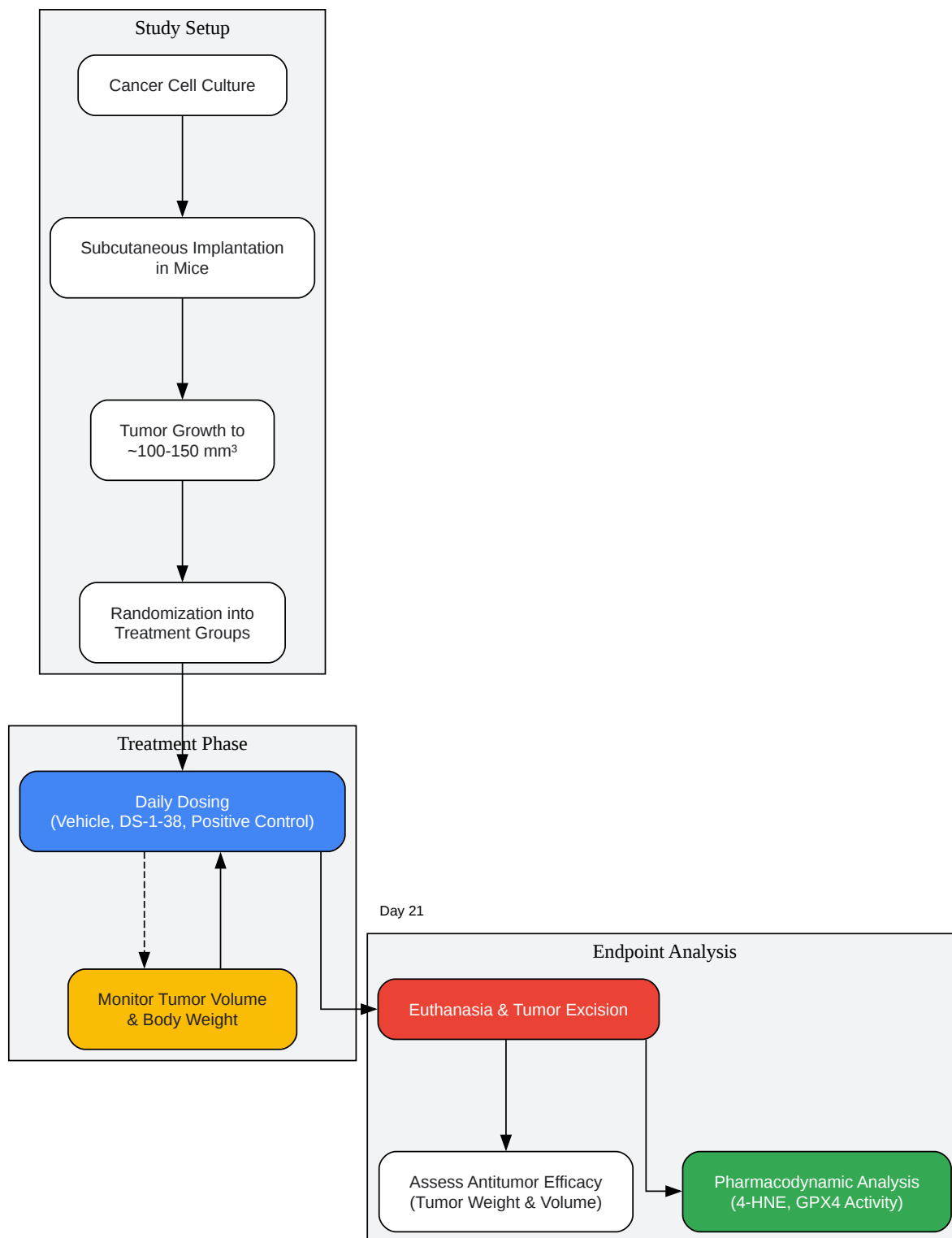
DS-1-38 is a novel small molecule compound designed to induce ferroptosis, offering a potential new avenue for treating diseases such as therapy-resistant cancers.

These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of **DS-1-38** in preclinical animal models. The methodologies described herein are designed to enable researchers to evaluate its anti-tumor activity and elucidate its mechanism of action.

Proposed Mechanism of Action

DS-1-38 is hypothesized to induce ferroptosis by inhibiting the function of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides. By inhibiting GPX4, **DS-1-38** leads to an accumulation of toxic lipid reactive oxygen species (ROS), ultimately triggering iron-dependent cell death.





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- To cite this document: BenchChem. [Assessing the In Vivo Efficacy of DS-1-38, a Novel Ferroptosis Inducer]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15541249#assessing-ds-1-38-efficacy-in-vivo\]](https://www.benchchem.com/product/b15541249#assessing-ds-1-38-efficacy-in-vivo)

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